molecular formula C9H5F2NO B12821071 5,6-Difluoro-3-methyleneisoindolin-1-one

5,6-Difluoro-3-methyleneisoindolin-1-one

Cat. No.: B12821071
M. Wt: 181.14 g/mol
InChI Key: CPENXTUMUGZJIM-UHFFFAOYSA-N
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Description

5,6-Difluoro-3-methyleneisoindolin-1-one is a chemical compound with the molecular formula C10H7F2NO and a molecular weight of 195.17 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylene group attached to an isoindolinone core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5,6-Difluoro-3-methyleneisoindolin-1-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the use of fluorinated aniline derivatives and subsequent cyclization reactions to form the isoindolinone core . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5,6-Difluoro-3-methyleneisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition: The methylene group can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,6-Difluoro-3-methyleneisoindolin-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-3-methyleneisoindolin-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and methylene group play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

5,6-Difluoro-3-methyleneisoindolin-1-one can be compared with other similar compounds, such as:

    3-Methyleneisoindolin-1-one: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    5,6-Dichloro-3-methyleneisoindolin-1-one: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.

    5,6-Difluoro-3-methylisoindolin-1-one: Has a methyl group instead of a methylene group, affecting its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

5,6-difluoro-3-methylideneisoindol-1-one

InChI

InChI=1S/C9H5F2NO/c1-4-5-2-7(10)8(11)3-6(5)9(13)12-4/h2-3H,1H2,(H,12,13)

InChI Key

CPENXTUMUGZJIM-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=CC(=C(C=C2C(=O)N1)F)F

Origin of Product

United States

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